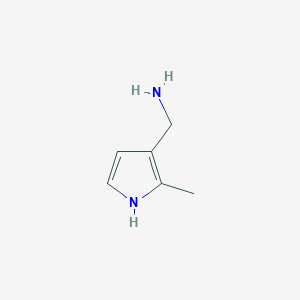

(2-methyl-1H-pyrrol-3-yl)methanamine

Description

Properties

Molecular Formula |

C6H10N2 |

|---|---|

Molecular Weight |

110.16 g/mol |

IUPAC Name |

(2-methyl-1H-pyrrol-3-yl)methanamine |

InChI |

InChI=1S/C6H10N2/c1-5-6(4-7)2-3-8-5/h2-3,8H,4,7H2,1H3 |

InChI Key |

IPOOCCVNLRMRPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN1)CN |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Pyrrole-3-carbaldehydes

Method Overview:

Reductive amination is a widely employed method to prepare (2-methyl-1H-pyrrol-3-yl)methanamine derivatives. The process involves reacting a 2-methylpyrrole-3-carbaldehyde intermediate with an amine source (commonly methylamine) followed by reduction of the resulting imine or iminium intermediate.

- Dissolve the 2-methylpyrrole-3-carbaldehyde in ethanol.

- Add methylamine (or other primary amines) in slight excess.

- Stir the mixture at room temperature for 3–4 hours to form the imine intermediate.

- Add a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

- Continue stirring for 6–12 hours, monitoring reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with cold water, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate.

- Purify the product by washing with diethyl ether or column chromatography to remove impurities.

- This method yields the target amine with good purity and yields typically above 75%.

- The reaction conditions are mild, and the reductive amination step is highly selective for the aldehyde group on the pyrrole ring.

- The method has been successfully applied to synthesize various substituted pyrrole methylamines with potential biological activity, including serotonin transporter inhibitors.

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Aldehyde + methylamine | Ethanol, room temperature | 3–4 hours | - | Imine formation |

| Reduction | NaBH4 or NaBH3CN, room temperature | 6–12 hours | >75 | Monitored by TLC |

| Workup | Cold water, ethyl acetate extraction | - | - | Purification by washing/column |

Synthesis via Paal-Knorr Pyrrole Formation and Subsequent Functionalization

Method Overview:

This multi-step approach starts from simple diketones or substituted pentanediones, which undergo Paal-Knorr synthesis to form the pyrrole ring. Subsequent formylation and amination steps introduce the methanamine group at the 3-position.

- Synthesize diarylpyrroles via Paal-Knorr condensation of arylpentane-1,4-diones.

- Perform Vilsmeier-Haack formylation to introduce an aldehyde group at the 3-position of the pyrrole ring.

- Subject the aldehyde to reductive amination with methylamine to yield the methanamine derivative.

- This route allows for structural diversity by varying the aryl substituents on the pyrrole ring.

- Yields for the diarylpyrrole intermediates are generally high (above 80%), and the final reductive amination step yields are consistently above 75%.

- The method is well-documented for synthesizing biologically active pyrrole derivatives.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Paal-Knorr synthesis | Arylpentan-1,4-dione, acid catalyst | ~80 | Formation of diarylpyrrole |

| Vilsmeier-Haack formylation | POCl3/DMF, 0 °C to room temperature | - | Aldehyde introduction at C-3 |

| Reductive amination | Methylamine, NaBH4 or NaBH3CN, ethanol | >75 | Final amine formation |

Alkylation of Pyrrole Derivatives

Method Overview:

Alkylation of pyrrole nitrogen or carbon atoms with appropriate alkyl halides or aldehydes followed by amination is another synthetic route.

- Alkylate pyrrole or substituted pyrrole derivatives with formaldehyde and methylamine under acidic conditions to form the methanamine substituent.

- Alternatively, reductive amination of 1-methylpyrrole-2-carbaldehyde with methylamine and reducing agents like sodium cyanoborohydride can be employed.

- This method is useful for preparing N-substituted pyrrole methanamines and related analogs.

- Industrial scale-up often uses this approach due to the availability of starting materials and straightforward reaction conditions.

- Purification typically involves solvent evaporation and chromatographic techniques, with structural confirmation by NMR and GC-MS.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Pyrrole, formaldehyde, methylamine, acid | Moderate | Formation of methanamine group |

| Reductive amination | 1-methylpyrrole-2-carbaldehyde, methylamine, NaBH3CN | Moderate to high | Selective reduction step |

Additional Notes on Purification and Characterization

- Purity is typically confirmed by chromatographic methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

- Structural integrity is verified by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

- Reaction monitoring is commonly performed by thin-layer chromatography (TLC).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 2-methylpyrrole-3-carbaldehyde | Methylamine, NaBH4/NaBH3CN, ethanol | >75 | Mild conditions, high selectivity | Requires aldehyde intermediate |

| Paal-Knorr + Formylation + Reductive Amination | Arylpentan-1,4-dione → diarylpyrrole → aldehyde | Acid catalyst, POCl3/DMF, methylamine, reducing agent | 75–85 | Structural diversity, high yields | Multi-step, longer synthesis |

| Alkylation of Pyrrole | Pyrrole or substituted pyrrole | Formaldehyde, methylamine, acid | Moderate | Simple reagents, scalable | Moderate yields, possible side reactions |

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-pyrrol-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

Substitution: The compound can undergo substitution reactions, where the methanamine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, various solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce pyrrolidine derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Antidepressant Properties

Research indicates that derivatives of (2-methyl-1H-pyrrol-3-yl)methanamine exhibit selective serotonin reuptake inhibition, suggesting potential as antidepressants. A study highlighted the synthesis of various derivatives that demonstrated significant activity against serotonin transporters, with some compounds showing promising antidepressant effects comparable to established medications .

Table 1: Summary of Antidepressant Activity

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| BM212 | 0.024 | SERT inhibition |

| 5n | <1 | Bactericidal against M. tuberculosis |

| 5q | <1 | Bacteriostatic against M. tuberculosis |

1.2 Antimycobacterial Activity

The compound has been evaluated for its antitubercular properties, particularly against Mycobacterium tuberculosis. A structure-activity relationship (SAR) study identified key functional groups essential for activity, leading to the development of new derivatives with enhanced efficacy against multidrug-resistant strains . These findings underscore the compound's potential in treating tuberculosis.

Agricultural Applications

2.1 Pesticide Development

The nitrogen-containing heterocycles like this compound have been explored for their insecticidal and fungicidal properties. Research has shown that certain derivatives can effectively target pests while exhibiting low toxicity to non-target organisms, making them suitable candidates for eco-friendly agricultural practices.

Case Study: Insecticidal Activity

A recent investigation into the insecticidal properties of pyrrole derivatives revealed that specific modifications to the pyrrole ring enhanced activity against common agricultural pests such as aphids and beetles. The study demonstrated a significant reduction in pest populations when treated with these compounds, indicating their potential as natural pesticides.

Material Science Applications

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. Research indicates that these compounds can act as effective additives in polymers, improving their performance in various applications including coatings and composites.

Table 2: Properties of Pyrrole-Based Polymers

| Polymer Type | Additive | Improvement |

|---|---|---|

| Poly(vinyl pyrrolidone) | This compound | Increased thermal stability |

| Poly(acrylamide) | This compound | Enhanced mechanical strength |

Mechanism of Action

The mechanism of action of (2-methyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Chemical Comparisons

The table below highlights key structural and chemical differences between (2-methyl-1H-pyrrol-3-yl)methanamine and related compounds:

Key Observations :

- Positional Isomerism: The compound 1-(1-methyl-1H-pyrrol-2-yl)methanamine () is a positional isomer of the target compound, differing in the placement of the methyl and methanamine groups.

- Heterocycle Diversity : Pyrazole () and imidazole () analogs introduce different hydrogen-bonding capabilities and metabolic stability compared to pyrrole derivatives.

Pharmacological and Functional Insights

While direct pharmacological data for this compound are absent, insights can be inferred from analogs:

- Receptor Binding: Pyridine-imidazole hybrids () are explored as adenosine receptor ligands, suggesting that electronic tuning via heterocycle substitution could enhance target affinity .

- Safety Profiles : N-Methyl-1-(1H-pyrrol-2-yl)ethanamine () has documented safety protocols, emphasizing the need for rigorous toxicity studies in primary amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.